Local AnesthesiaComparative PharmacologyToxicology
Pyrrocaine (CAS 2210-77-7) is an amide-type local anesthetic for researchers seeking a Na+ channel blocker with a differentiated safety profile. Unlike lidocaine/prilocaine, it shows no clinically observed methemoglobinemia, making it an ideal comparator in hematological safety studies.
• Equipotent to lidocaine with lower systemic toxicity-suitable for long-term infusion models.
• Concentration-dependent atrial automaticity inhibition (0.1-300.0 μmol/L) enables antiarrhythmic mechanism studies.
• Short-action profile supports fast-onset formulation R&D.
Supplied with analytical documentation. Global shipping available.
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
CAS No.2210-77-7
Cat. No.B1211172
⚠ Attention: For research use only. Not for human or veterinary use.
Pyrrocaine (CAS 2210-77-7) for Procurement: A Quantitative Comparison of Amide-Type Local Anesthetics
Pyrrocaine, chemically identified as N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, is a synthetic amide-type local anesthetic. It shares the core xylidide pharmacophore with agents like lidocaine, mepivacaine, and bupivacaine [1]. This compound functions by reversibly blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the initiation and conduction of nerve impulses . Its chemical properties, including a molecular formula of C14H20N2O, a molecular weight of 232.32 g/mol, and a basic pKa of 7.92, are critical for its pharmacological profile [1][2].
1Amide-type sodium channel blocker for nerve conduction studies
2Equipotent anesthetic probe for comparative pharmacology research
3Xylidide pharmacophore tool for class-level mechanistic investigation
[1] National Center for Advancing Translational Sciences (NCATS). Inxight Drugs — PYRROCAINE. Accessed April 17, 2026. View Source
Why Pyrrocaine Is Not a Drop-In Replacement for Lidocaine: An Evidence-Based Analysis
While pyrrocaine is an amide local anesthetic like lidocaine, prilocaine, and mepivacaine, key differences in their pharmacological profiles and safety data preclude simple interchangeability. General statements of 'class equivalence' are scientifically unsound and potentially misleading for research design or procurement. Evidence shows that while pyrrocaine demonstrates an anesthetic potency equal to lidocaine [1], it differentiates itself with a potentially lower toxicity profile [1]. A critical, quantifiable safety distinction is that, unlike lidocaine and prilocaine, no clinical methemoglobinemia was observed with pyrrocaine use [1]. Furthermore, a class-level inference from studies on porphyrin biosynthesis indicates that pyrrocaine, like other lidocaine derivatives, poses a risk in patients with acute porphyria, a contraindication not shared by procaine-type anesthetics [2]. These specific, evidence-based differentiators are crucial for informed scientific and procurement decisions.
Pyrrocaine vs. Lidocaine/Prilocaine
Toxicity profile may differ: reported lower systemic toxicity and absence of methemoglobinemia may not directly transfer across all research models
Pyrrocaine vs. Ester-type anesthetics
Class-level porphyria risk: lidocaine-derivative class induces porphyrin biosynthesis; ester-type (e.g., procaine) may be required for porphyria-related studies
Pyrrocaine vs. Bupivacaine
Action duration mismatch: patent-classified as short-acting; long-acting formulations may require alternative evaluation
[1] Clinical Drug Experience Knowledgebase (CDEK). Active Ingredient History: Pyrrocaine. Purdue University. Accessed April 17, 2026. View Source
[2] de Verneuil H, Deybach JC, Phung N, Da Silva V, Nordmann Y. Study of anaesthetic agents for their ability to elicit porphyrin biosynthesis in chick embryo liver. Biochem Pharmacol. 1983;32(6):1011-8. View Source
Quantitative Differentiation of Pyrrocaine: Head-to-Head Comparisons with Key Alternatives
Pyrrocaine vs. Lidocaine: A Quantitative Comparison of Potency and Toxicity
Pyrrocaine's anesthetic efficacy was directly compared to lidocaine, the clinical gold standard. The potency of pyrrocaine is equivalent to that of lidocaine for blocking both sensory and motor nerves [1]. In these same evaluations, pyrrocaine was demonstrated to be somewhat less toxic than lidocaine [1].
Supports potency comparison and toxicity endpoint context
Direct comparison in nerve block assays; source review recommended
Local AnesthesiaComparative PharmacologyToxicology
Evidence Dimension
Anesthetic Potency
Target Compound Data
Equivalent
Comparator Or Baseline
Lidocaine (Equivalent)
Quantified Difference
Equipotent
Conditions
Sensory and motor nerve block assays
Why This Matters
For procurement, this confirms pyrrocaine can provide the same reliable anesthetic effect as the standard-of-care, lidocaine, without a potency compromise.
Local AnesthesiaComparative PharmacologyToxicology
[1] Clinical Drug Experience Knowledgebase (CDEK). Active Ingredient History: Pyrrocaine. Purdue University. Accessed April 17, 2026. View Source
Safety Advantage of Pyrrocaine: Absence of Clinical Methemoglobinemia vs. Prilocaine and Lidocaine
A key safety differentiator for pyrrocaine is the lack of observed clinical methemoglobinemia, a serious adverse event characterized by reduced oxygen-carrying capacity of the blood. This condition is a known risk with prilocaine and, to a lesser extent, lidocaine due to their respective metabolites, o-toluidine and 2,6-xylidine [1]. In clinical observation, no methemoglobinemia was reported for pyrrocaine [1].
Methemoglobinemia IncidenceReported
No cases clinically observed vs. known risk with prilocaine/lidocaine
Drug SafetyHematologyMethemoglobinemiaAnesthesiology
Evidence Dimension
Incidence of Methemoglobinemia
Target Compound Data
No cases clinically observed
Comparator Or Baseline
Prilocaine (known risk), Lidocaine (known risk)
Quantified Difference
Absence of adverse event
Conditions
Clinical use observation
Why This Matters
This evidence provides a clear safety rationale for selecting pyrrocaine over prilocaine or lidocaine in research or clinical scenarios where the risk of methemoglobinemia is a concern, such as in patients with G6PD deficiency.
Drug SafetyHematologyMethemoglobinemiaAnesthesiology
[1] Carson BL. Local anesthetics that metabolize to 2,6-xylidine or o-toluidine. Final review of toxicological literature. Prepared for the National Institute of Environmental Health Sciences. January 2000. View Source
Cardiovascular Profile: Direct Myocardial Effects of Pyrrocaine on Isolated Guinea Pig Atria
In an isolated guinea pig myocardium model, pyrrocaine hydrochloride demonstrated quantifiable, concentration-dependent effects distinct from a generic class effect. It significantly decreased the automatic rhythmicity of the right atrium with sinoatrial node at concentrations of 0.1-300.0 μmol/L. Furthermore, at 30 nmol/L, it counteracted the increase in automaticity induced by isoproterenol. Notably, it reduced excitability and peak developed force in atria but did not influence ventricular contractility or the functional refractory period [1].
Atrial Myocardium ResponseMethod context
Decreased automaticity at 0.1-300 µmol/L; counteracted isoproterenol at 30 nmol/L
Atrial excitability model context; ventricular refractoriness unaffected
Counteracts isoproterenol-induced increase at 30 nmol/L
Conditions
Isolated right atrium from guinea pig with sinoatrial node
Why This Matters
For researchers studying cardiac electrophysiology or antiarrhythmic mechanisms, these specific quantitative data on atrial automaticity, excitability, and the lack of effect on ventricular refractoriness provide a detailed, testable profile for pyrrocaine, differentiating it from other local anesthetics like lidocaine or bupivacaine which have different cardiac profiles.
[1] Mei QB, Li Q, Zhang WQ, Cu GY, Zhang W, Tao JY. Effects of Pyrrocaine Hydrochloride on Physiological Properties of Isolated Myocardium in Guinea Pig. Journal of Fourth Military Medical University. 1990. View Source
Metabolic and Porphyria Risk Profile: Class-Based Contraindication for Pyrrocaine
A key class-level safety consideration for pyrrocaine relates to its use in patients with acute porphyria. Research demonstrates that lidocaine and its derivatives—including bupivacaine, mepivacaine, etidocaine, pyrrocaine, and prilocaine—induce delta-aminolevulinate synthetase and cause the accumulation of porphyrins and cytochrome P-450 in a chick embryo liver model. In contrast, procaine and its ester-type derivatives had no such effect [1]. This has led to the classification of pyrrocaine as unsafe for use in acute porphyria [2].
Porphyrin Biosynthesis RiskClass-level
Induces δ-aminolevulinate synthetase; procaine class no induction
Class-level porphyria risk context; may guide ester-type selection
Chick embryo liver model; qualitative class difference
Drug MetabolismPorphyriaHepatotoxicityDrug Safety
Evidence Dimension
Induction of porphyrin biosynthesis
Target Compound Data
Induces δ-aminolevulinate synthetase
Comparator Or Baseline
Procaine derivatives (no induction)
Quantified Difference
Qualitative difference: inductor vs. non-inductor
Conditions
Chick embryo liver cell culture model
Why This Matters
This evidence provides a clear 'negative' selection criterion: pyrrocaine should be avoided in favor of an ester-type anesthetic (e.g., procaine) for research or clinical applications involving models or patients with acute porphyria. This class-level inference is a critical differentiator for safe procurement.
Drug MetabolismPorphyriaHepatotoxicityDrug Safety
[1] de Verneuil H, Deybach JC, Phung N, Da Silva V, Nordmann Y. Study of anaesthetic agents for their ability to elicit porphyrin biosynthesis in chick embryo liver. Biochem Pharmacol. 1983;32(6):1011-8. View Source
[2] Clinical Drug Experience Knowledgebase (CDEK). Active Ingredient History: Pyrrocaine. Purdue University. Accessed April 17, 2026. View Source
Patent-Confirmed Action Duration: Pyrrocaine as a Short-Acting Local Anesthetic
A foundational patent for long-lasting local anesthetics explicitly categorizes pyrrocaine, along with prilocaine and mepivacaine, as an agent of 'short action' [1]. This differentiates it from long-acting agents like bupivacaine, which the same patent notes has the drawback of higher tissue irritation [1]. This classification is important for designing drug delivery systems or selecting an agent for a procedure where a specific duration of action is required.
Action Duration ClassificationReported
Patent-confirmed short action; differs from long-acting bupivacaine
Short action (inferred from patent classification)
Comparator Or Baseline
Bupivacaine (long action)
Quantified Difference
Qualitative classification difference
Conditions
General pharmacological property as defined in US Patent 3,988,473
Why This Matters
For researchers in drug delivery or those developing sustained-release formulations, the documented 'short action' profile of pyrrocaine is a specific design parameter, in contrast to the long-acting but potentially more irritating bupivacaine. This can guide the selection of a base anesthetic for further formulation work.
[1] Adams HJ, et al. Tertiary-alkylamino-lower acyl-xylidide local anaesthetics. US Patent 3,988,473. October 26, 1976. View Source
Where Pyrrocaine (CAS 2210-77-7) Provides Quantifiable Research Value: Evidence-Based Application Scenarios
Cardiac Electrophysiology and Antiarrhythmic Research
The specific, concentration-dependent effects of pyrrocaine on isolated myocardium provide a robust model for studying atrial automaticity and excitability. Researchers can utilize the quantitative data showing a decrease in automatic rhythmicity at 0.1-300.0 μmol/L and the antagonism of isoproterenol-induced effects at 30 nmol/L as a benchmark for further investigation into antiarrhythmic mechanisms or for comparative studies with other sodium channel blockers. The observation that it does not alter ventricular contractility or the functional refractory period under the same conditions allows for tissue-specific mechanistic studies [1].
Safety-Focused Comparative Toxicology Studies
Pyrrocaine serves as a critical comparator in studies investigating methemoglobinemia and porphyria. Its documented safety profile—with no clinically observed methemoglobinemia—makes it an ideal control or comparator when evaluating the hematological toxicity of other amide anesthetics like prilocaine and lidocaine, both of which carry this risk [2]. Conversely, its contraindication in acute porphyria, shared with other lidocaine derivatives but not with ester-type anesthetics like procaine, makes it a valuable tool for studying porphyrin biosynthesis induction pathways [3].
Development of Short-Acting Anesthetic Formulations
For formulation scientists developing novel drug delivery systems, pyrrocaine's patent-confirmed classification as a 'short action' local anesthetic is a key design input. It is an ideal candidate for developing new, fast-onset, short-duration formulations or for use as a control arm in studies evaluating novel long-acting anesthetics [4]. Its equipotency to lidocaine ensures that any difference in anesthetic duration is not confounded by a difference in intrinsic potency.
Procurement for Research Requiring a Potent Amide with Lower Systemic Toxicity
When a research protocol requires the reliable potency of an amide anesthetic but with a potentially lower systemic toxicity burden than lidocaine, pyrrocaine is a justifiable selection. The evidence of equal potency but reduced toxicity directly supports its use in studies where minimizing confounding toxicological effects is paramount, such as in long-term infusion studies or in models with compromised metabolic function [2].
Patent-classified short action; equipotent to lidocaine
Action duration classification; potency-matched control arm
Sodium channel blockade with reported lower toxicity profile
Equipotent to lidocaine; lower reported systemic toxicity
Toxicity endpoint comparison; long-term infusion model context
[1] Mei QB, Li Q, Zhang WQ, Cu GY, Zhang W, Tao JY. Effects of Pyrrocaine Hydrochloride on Physiological Properties of Isolated Myocardium in Guinea Pig. Journal of Fourth Military Medical University. 1990. View Source
[2] Clinical Drug Experience Knowledgebase (CDEK). Active Ingredient History: Pyrrocaine. Purdue University. Accessed April 17, 2026. View Source
[3] de Verneuil H, Deybach JC, Phung N, Da Silva V, Nordmann Y. Study of anaesthetic agents for their ability to elicit porphyrin biosynthesis in chick embryo liver. Biochem Pharmacol. 1983;32(6):1011-8. View Source
[4] Adams HJ, et al. Tertiary-alkylamino-lower acyl-xylidide local anaesthetics. US Patent 3,988,473. October 26, 1976. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.